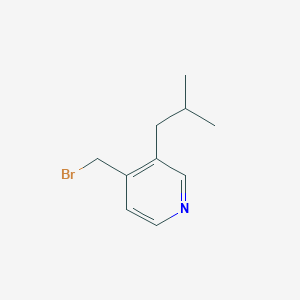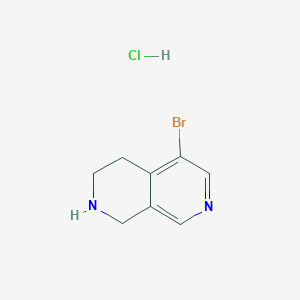![molecular formula C7H2Cl3N3 B13668261 2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
2,4,5-Trichloropyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 5 on the pyrido[3,4-d]pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloropyrido[3,4-d]pyrimidine typically involves the chlorination of pyrido[3,4-d]pyrimidine derivatives. One common method includes the reaction of pyrido[3,4-d]pyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under reflux conditions to ensure complete chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and chlorine concentration, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Trichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium amide, thiourea, or alkyl halides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrido[3,4-d]pyrimidine derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxides or reduced forms of the original compound.
Applications De Recherche Scientifique
2,4,5-Trichloropyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It serves as a tool for studying enzyme inhibition and receptor binding in various biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s chlorine atoms enhance its binding affinity to target proteins, leading to effective inhibition.
Comparaison Avec Des Composés Similaires
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- 2,4,6-Trichloropyrimidine
- 2,4,5-Trichloropyrimidine
Comparison: 2,4,5-Trichloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrido[3,4-d]pyrimidine ring system. This structural arrangement imparts distinct chemical and biological properties compared to other trichloropyrimidine derivatives. For instance, the position of chlorine atoms influences the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and material science.
Propriétés
Formule moléculaire |
C7H2Cl3N3 |
|---|---|
Poids moléculaire |
234.5 g/mol |
Nom IUPAC |
2,4,5-trichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl3N3/c8-3-1-11-2-4-5(3)6(9)13-7(10)12-4/h1-2H |
Clé InChI |
VQFNLFYJPYIKSF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)Cl)C(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
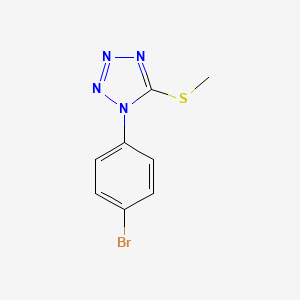
![6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B13668197.png)


![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)
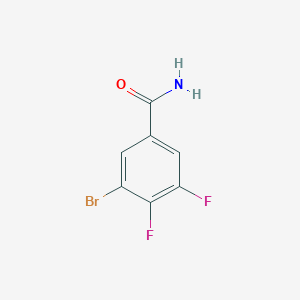


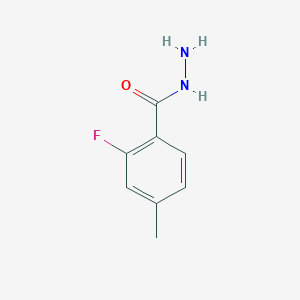
![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
